3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile is an amino acid amide.
Scientific Research Applications
Nucleophilic-Type Radical Cyclizations of Indoles
The compound 3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile, through a series of reactions, can be converted into spiro-annelated indolinecarbonitriles or carbazolone derivatives. These reactions highlight the compound's utility in the creation of complex molecules with potential applications in medicinal chemistry and material science (Yang et al., 1993).
Indole Derivatives in Organic Synthesis
Indole Derivatives
The interaction of similar compounds with potassium cyanide and carbon dioxide leads to the formation of compounds like 3-indolylphenylacetonitrile, showcasing the compound's role in the synthesis of complex molecules with diverse functional applications, including potential herbicidal activity (Rusinova et al., 1974).
Catalyst in Organic Reactions
Copper-Mediated Reactions
Copper-catalyzed reactions involving similar compounds demonstrate the potential of this compound in facilitating complex organic transformations, leading to the synthesis of valuable heterocyclic structures with various applications (Kobayashi et al., 2015).
Molecular Interactions and Crystal Structure
Crystallographic Studies
The compound's derivatives have been studied for their crystal structures, providing insights into molecular interactions and structural configurations. These studies are essential for understanding the compound's behavior in solid-state form and its potential applications in material science (Ge et al., 2011; Li & Luo, 2011) (Li & Luo, 2011).
Bioactive Compound Synthesis
Synthesis of Bioactive Compounds
The compound's derivatives have been utilized in the synthesis of bioactive compounds, highlighting its role in the discovery and development of new therapeutic agents with antimicrobial and anti-inflammatory properties (Gadegoni & Manda, 2013).
Properties
Molecular Formula |
C15H10BrN3O |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
3-(3-bromoanilino)-2-oxo-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H10BrN3O/c16-10-4-3-5-11(8-10)19-15(9-17)12-6-1-2-7-13(12)18-14(15)20/h1-8,19H,(H,18,20) |
InChI Key |
KWLLOZQKTMTYOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C#N)NC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C#N)NC3=CC(=CC=C3)Br |
solubility |
49.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.